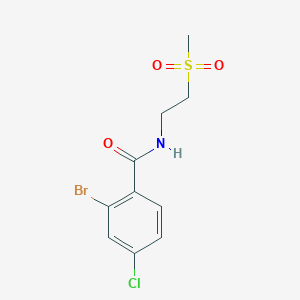![molecular formula C18H15N5O B7634094 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole, also known as MPTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MPTO is a small molecule that has been found to inhibit the growth of cancer cells by disrupting the microtubule network in the cells.
作用機序
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole works by binding to the colchicine-binding site on tubulin, which is a protein that makes up the microtubule network in cells. This binding disrupts the microtubule network, leading to cell cycle arrest and ultimately, cell death. This compound has also been found to induce apoptosis, which is a programmed cell death mechanism that is essential for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on cancer cells. It disrupts the microtubule network, leading to cell cycle arrest and apoptosis. This compound has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth. Additionally, this compound has been found to induce autophagy, which is a cellular process that helps cells to survive under stress conditions.
実験室実験の利点と制限
One of the main advantages of using 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole in lab experiments is its potency and specificity. It has been found to be effective against a wide range of cancer types, and it works by disrupting the microtubule network, which is a common target for cancer therapeutics. However, one of the limitations of using this compound is its solubility. This compound is poorly soluble in water, which makes it difficult to administer in vivo. Additionally, this compound has been found to be toxic to normal cells at high concentrations, which limits its therapeutic potential.
将来の方向性
There are several future directions for research on 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole. One area of interest is the development of more soluble derivatives of this compound that can be administered in vivo. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. Additionally, there is a need for more studies to investigate the potential of this compound in combination with other chemotherapeutic agents. Finally, there is a need for more studies to investigate the potential of this compound in other diseases, such as neurodegenerative diseases.
合成法
The synthesis of 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole involves a multi-step process that starts with the synthesis of 3-methyl-5-pyridin-2-yl-1,2,4-triazole. This compound is then reacted with 5-bromo-2-chlorobenzaldehyde to yield the intermediate product, which is further reacted with phenylacetic acid to form this compound. The final product is obtained after purification through column chromatography.
科学的研究の応用
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole has been found to be a potent inhibitor of cancer cell growth in several in vitro and in vivo studies. It has been shown to be effective against a wide range of cancer types, including breast, lung, prostate, and colon cancer. This compound works by disrupting the microtubule network in the cells, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death. This compound has also been found to be effective in combination with other chemotherapeutic agents, which makes it a promising candidate for cancer treatment.
特性
IUPAC Name |
2-[(3-methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-21-18(15-9-5-6-10-19-15)23(22-13)12-17-20-11-16(24-17)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDUIPKJMBJTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=N2)CC3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(4-Fluorophenyl)sulfonylethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7634014.png)
![2-[(3-Chloro-4-fluorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7634023.png)
![3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7634028.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B7634046.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7634063.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)

![6-Chloro-3'-[2-(oxolan-2-yl)ethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7634086.png)
![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)

![5-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B7634099.png)
![1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634112.png)
